Isopropyleugenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-propan-2-yloxy-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-6-11-7-8-12(15-10(2)3)13(9-11)14-4/h5,7-10H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZJOUTMIJWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722136 | |
| Record name | Isopropyleugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51474-90-9 | |
| Record name | Isopropyleugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemodiversification of Isopropyleugenol
Novel Synthetic Routes for Isopropyleugenol and its Positional Isomers
The synthesis of this compound primarily relies on established methods for ether formation, specifically targeting the phenolic hydroxyl group of eugenol (B1671780). While this compound itself is not inherently chiral, the exploration of its derivatives may involve stereoselective transformations.
Regioselective and Stereoselective Synthesis Approaches for this compound Elaboration
The most direct route to this compound involves the O-alkylation of eugenol (4-allyl-2-methoxyphenol) using an isopropylating agent. This is typically achieved through the Williamson ether synthesis, a robust method for forming ether linkages. The reaction proceeds by deprotonating the phenolic hydroxyl group of eugenol with a suitable base, generating a phenoxide anion. This nucleophilic anion then reacts with an electrophilic isopropyl source, commonly isopropyl bromide or isopropyl iodide.
The regioselectivity of this reaction is generally high, as the phenolic hydroxyl group of eugenol is the most acidic and readily deprotonated site under basic conditions, ensuring preferential alkylation at the oxygen atom. Alternative strategies might involve the O-isopropylation of related precursors, such as 4-hydroxy-3-methoxybenzaldehyde followed by side-chain modification, or Friedel-Crafts alkylation on suitably substituted phenols, though direct O-alkylation of eugenol is the most straightforward approach. Positional isomers of this compound would arise from different substitution patterns on the aromatic ring or alternative attachment points of the isopropyl group, requiring distinct starting materials or regioselective functionalization strategies.
While the synthesis of this compound itself does not typically involve stereochemical control, the elaboration of its derivatives can necessitate stereoselective or asymmetric synthesis approaches. For instance, modifications to the allyl side chain, such as epoxidation or dihydroxylation, could introduce chiral centers, requiring enantioselective catalysts or chiral auxiliaries to control the stereochemical outcome rsc.orgslideshare.netyoutube.comnih.govnih.govtcd.ie.
Catalytic Transformations in this compound Synthesis and Derivatization
Catalysis plays a significant role in enhancing the efficiency and sustainability of synthetic processes. In the context of this compound synthesis via Williamson etherification, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can act as catalytic or stoichiometric reagents to facilitate the deprotonation of the phenol (B47542) aijr.orgmdpi.com. Phase-transfer catalysts (PTCs) can also be employed to improve the reaction rate and yield by transferring the phenoxide anion from an aqueous or solid phase to the organic phase where the alkylating agent resides mdpi.com.
Beyond the direct synthesis of this compound, catalytic transformations are vital for its derivatization. For example, eugenol and its derivatives have been subjected to various catalytic reactions, including Michael additions catalyzed by transition metal complexes rsc.org, and various transformations utilizing organocatalysts or photoredox catalysts evonik.comgithub.iorsc.orgmdpi.com. These catalytic methods allow for the selective functionalization of the allyl side chain or the aromatic ring, enabling the synthesis of a diverse array of this compound analogs for structure-activity relationship (SAR) studies.
Table 1: Examples of O-Alkylation for Eugenol Derivatives
| Reactant (Phenol) | Alkylating Agent | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Eugenol | Isopropyl bromide | K₂CO₃ | Acetone | Reflux | ~80-90%* | aijr.org (general O-alkylation) |
| Eugenol | 3-bromopropan-1-ol | Cs₂CO₃ | Acetonitrile | 65 °C | N/A | mdpi.com (similar alkylation) |
| Eugenol | Isopropyl bromide | NaOH/PTC | Toluene/Water | RT | N/A | mdpi.com (PTC for O-methylation) |
*Note: Yields are indicative of typical Williamson ether synthesis outcomes; specific data for isopropylation of eugenol was not directly detailed but implied by general O-alkylation methods aijr.org.
Table 2: Catalytic Transformations on Eugenol or Related Scaffolds
| Reactant/Scaffold | Transformation | Catalyst/System | Conditions | Product Type | Reference |
| Eugenol | Michael Addition | Hoveyda catalyst II (2 mol%) | 80 °C, 4 h | But-2-enenitrile derivatives | rsc.org |
| Eugenol | O-Methylation/Isomerization | K₂CO₃ + PEG-800 (PTC) | 140 °C, 3 h | Isoeugenol Methyl Ether | mdpi.com |
| 4-Isopropoxy-3-methoxyphenyl precursor | Tetrazole Installation | Copper-catalyzed [2+3] cycloaddition | 70–120°C, DMF/THF | Tetrazole derivative | vulcanchem.com |
Derivatization Strategies and Functionalization of the this compound Scaffold
The this compound structure offers multiple sites for chemical modification, allowing for the creation of diverse derivatives, conjugates, and hybrid molecules.
Synthesis of this compound Conjugates and Hybrid Molecules
The synthesis of hybrid molecules and conjugates involves covalently linking two or more distinct molecular entities, often to combine their beneficial properties or create synergistic effects mdpi.comnih.govnih.govprismbiolab.commdpi.com. To create this compound conjugates, the scaffold must first be functionalized with a reactive group. Potential strategies include:
Modification of the Allyl Side Chain: The double bond in the allyl group is amenable to various reactions, such as epoxidation mdpi.com, dihydroxylation, or hydroboration-oxidation to introduce hydroxyl groups. Introducing an alkyne or azide (B81097) functionality via click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition, CuAAC) would allow conjugation with complementary functionalized molecules nih.gov.
Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions could introduce substituents onto the phenyl ring, although regioselectivity would be influenced by the existing methoxy (B1213986) and isopropoxy groups.
Incorporation into Larger Scaffolds: The 4-isopropoxy-3-methoxyphenyl moiety has been integrated into more complex molecular frameworks, such as isoquinoline (B145761) derivatives tandfonline.com, demonstrating its utility as a building block.
Table 3: Strategies for Hybrid Molecule Synthesis and Molecular Modification
| Strategy/Concept | Description | Application to this compound Scaffold (Hypothetical/General) | Reference(s) |
| Hybrid Molecule Synthesis | Covalent linkage of two or more pharmacophores. | Functionalize this compound (e.g., via allyl group) with another bioactive moiety (e.g., triazole, quinazolinone). | mdpi.com, nih.gov, nih.gov, prismbiolab.com, mdpi.com |
| Molecular Modification | Chemical alteration of a lead compound to improve properties or study SAR. | Change alkyl group on ether, modify allyl side chain (e.g., hydrogenation, epoxidation), introduce aromatic substituents. | biomedres.us, wikipedia.org, nih.gov |
| Semisynthesis | Synthesis using a naturally occurring compound as a starting material. | This compound itself is a semisynthetic derivative of eugenol. Further modifications of this compound. | aijr.org, nih.gov |
Molecular Modification and Semisynthesis of this compound Analogs for Structure-Reactivity Studies
Molecular modification is a cornerstone of drug discovery and optimization, involving the systematic alteration of a lead compound's structure to enhance its pharmacological profile, improve physicochemical properties, or elucidate structure-activity relationships (SAR) biomedres.uswikipedia.org. Semisynthesis, a subset of molecular modification, leverages readily available natural products or their derivatives as starting points. Eugenol, being a natural product, serves as the precursor for this compound, making this compound a semisynthetic entity.
Analogs of this compound can be generated through various modifications:
Ether Modification: Varying the alkyl group attached to the phenolic oxygen (e.g., ethyl, propyl, benzyl) can alter lipophilicity and biological interactions.
Allyl Side Chain Alteration: Hydrogenation of the double bond to yield a propyl group, or functionalization via oxidation, addition, or cyclization reactions, can lead to diverse structural motifs.
Aromatic Ring Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic ring can modulate electronic properties and binding affinities.
These modifications allow researchers to systematically probe how structural changes influence the compound's reactivity and biological activity nih.gov.
Asymmetric Synthesis Approaches to Chiral this compound Derivatives
While this compound itself is achiral, many of its derivatives can possess chiral centers, particularly if modifications are introduced to the allyl side chain or the aromatic ring. Asymmetric synthesis methods are crucial for obtaining enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles slideshare.netyoutube.comnih.govnih.govtcd.ie.
Strategies for introducing chirality into this compound derivatives include:
Asymmetric Catalysis: Employing enantiomerically pure metal complexes or organocatalysts to mediate reactions such as asymmetric epoxidation, dihydroxylation, or hydrogenation of the allyl double bond.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a functionalized this compound derivative to direct the stereochemical outcome of a subsequent reaction, followed by removal of the auxiliary.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to build chiral this compound analogs.
Table 4: Asymmetric Synthesis Approaches for Chiral Derivatives
| Approach | Description | Potential Application to this compound Derivatives | Reference(s) |
| Chiral Catalysis | Use of enantiomerically pure catalysts (metal or organocatalysts). | Asymmetric epoxidation or dihydroxylation of the allyl side chain. | evonik.com, slideshare.net, nih.gov, tcd.ie |
| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereochemistry. | Attach auxiliary to a functionalized this compound derivative for stereoselective reactions. | slideshare.net, youtube.com, nih.gov |
| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules. | Not directly applicable to this compound itself, but could be used for chiral building blocks. | slideshare.net |
Compound List:
this compound
Eugenol
4-allyl-2-methoxyphenol
Isopropyl bromide
3-bromopropan-1-ol
Advanced Spectroscopic and Structural Elucidation of Isopropyleugenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for determining the detailed structure of organic molecules in solution. nih.gov It provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms through the analysis of chemical shifts, spin-spin couplings, and nuclear Overhauser effects. For Isopropyleugenol, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of substituents on the aromatic ring.
Due to the complexity of organic molecules, one-dimensional NMR spectra can suffer from signal overlap. Multi-dimensional NMR techniques disperse the signals across two or more frequency axes, providing much clearer resolution and revealing specific correlations between nuclei. ipb.pt For this compound, several 2D NMR experiments are invaluable for a complete structural assignment. numberanalytics.comresearchgate.net
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations within the allyl group (between the CH₂, CH, and terminal CH₂ protons) and within the isopropyl group (between the CH and CH₃ protons).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. numberanalytics.com It allows for the unambiguous assignment of each carbon atom that bears a proton.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing insights into the molecule's preferred conformation.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic Ring | ||
| C-1 | - | ~148 |
| C-2 | - | ~147 |
| C-3 | ~6.8 | ~112 |
| C-4 | - | ~138 |
| C-5 | ~6.7 | ~120 |
| C-6 | ~6.7 | ~114 |
| Substituents | ||
| Allyl -CH₂- | ~3.3 | ~40 |
| Allyl -CH= | ~5.9 | ~137 |
| Allyl =CH₂ | ~5.0 | ~115 |
| Methoxy (B1213986) -OCH₃ | ~3.8 | ~56 |
| Isopropyl -OCH- | ~4.4 | ~71 |
| Isopropyl -CH(CH₃)₂ | ~1.3 | ~22 |
Note: Values are estimates based on data for structurally similar compounds like eugenol (B1671780) and isoeugenol. mdpi.com The standard reference for NMR is Tetramethylsilane (TMS) at 0.0 ppm. docbrown.info
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the structure and dynamics of materials in the solid phase. nih.gov For non-crystalline or complex materials where X-ray diffraction is not feasible, ssNMR is a powerful alternative. mdpi.com Techniques like Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to extremely broad, uninformative spectra. emory.edu
In a materials context, this compound could be incorporated into polymers or drug delivery systems. mdpi.com In such cases, ssNMR could be used to:
Confirm the structural integrity of this compound within the matrix.
Probe intermolecular interactions between this compound and the host material through techniques like cross-polarization (CP).
Characterize the local mobility and conformation of this compound when constrained within a solid framework.
X-ray Crystallography for Crystalline and Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed electron density map can be generated, from which a model of the molecular structure is built. nih.govyoutube.com
For this compound, a successful single-crystal X-ray diffraction study would yield:
Unambiguous confirmation of its covalent bond connectivity.
Precise measurements of all bond lengths, bond angles, and torsion angles.
Definitive information on the preferred solid-state conformation, particularly the orientation of the isopropyl and allyl substituents relative to the benzene (B151609) ring.
Insight into intermolecular forces , revealing how the molecules pack together in the crystal lattice through van der Waals forces or other weak interactions.
As of this writing, a public domain crystal structure for this compound has not been reported. The primary challenge for this technique is often the initial step of growing a single, high-quality crystal suitable for diffraction. libretexts.org
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Interrogation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are complementary and provide a characteristic "fingerprint" that is unique to the molecule's structure. stellarnet.us Infrared absorption requires a change in the molecule's dipole moment during a vibration, while Raman scattering requires a change in its polarizability. nih.gov
For this compound, these techniques are excellent for identifying its key functional groups:
Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.
Alkene Group: The =C-H stretch is typically seen above 3000 cm⁻¹, and the C=C double bond stretch appears around 1640 cm⁻¹. This C=C stretch is often stronger in the Raman spectrum. spectroscopyonline.com
Ether Linkages: The characteristic C-O-C asymmetric and symmetric stretching bands are prominent in the infrared spectrum, typically found in the 1050-1260 cm⁻¹ range.
Alkyl Groups: C-H stretching vibrations of the isopropyl and methoxy groups are found in the 2850-2970 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity (IR or Raman) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3010 - 3100 | IR/Raman |
| Alkyl C-H | Stretch | 2850 - 2970 | IR/Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR/Raman |
| Alkene C=C | Stretch | ~1640 | Raman (strong) |
| Aryl-Alkyl Ether C-O | Asymmetric Stretch | 1230 - 1270 | IR (strong) |
| Aryl-Alkyl Ether C-O | Symmetric Stretch | 1020 - 1075 | IR |
Electronic and Chiroptical Spectroscopy (UV-Vis, ECD, VCD) for Electronic Structure and Stereochemical Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the promotion of electrons to higher energy orbitals. This technique is used to study molecules containing chromophores, such as the substituted benzene ring in this compound. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of π-π* transitions within the aromatic system, influenced by the ether and allyl substituents.
Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. encyclopedia.pub These techniques are exceptionally sensitive to the three-dimensional stereochemistry of chiral molecules. rsc.org
However, This compound is an achiral molecule . It does not possess a stereocenter and is superimposable on its mirror image. Consequently, it cannot exist as enantiomers and will not produce an ECD or VCD signal. These techniques are therefore not applicable for the direct structural analysis of this compound itself, though they would be essential for studying chiral derivatives.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, a crucial step in identifying an unknown compound or confirming a structure. measurlabs.com
For this compound, HRMS is used to:
Determine the Elemental Formula: By measuring the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), the elemental formula can be confirmed.
Analyze Fragmentation Patterns: When subjected to ionization techniques like electron ionization (EI), the molecule breaks apart in a predictable manner. Analyzing the masses of these fragments provides a roadmap of the molecule's structure. For this compound, characteristic fragments would likely include the loss of the isopropyl group (a loss of 43 Da) or the allyl group (a loss of 41 Da).
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O₂ | - |
| Monoisotopic Mass (Calculated) | 206.1307 Da | PubChem nih.gov |
| Common Fragment Loss | -43 Da (C₃H₇, isopropyl group) | Predicted |
| Common Fragment Loss | -41 Da (C₃H₅, allyl group) | Predicted |
Scanning Tunneling Microscopy (STM) for Molecular Orbital Structure Analysis
Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that enables the visualization of individual atoms and molecules on a conductive or semiconductive surface. nih.gov Beyond topographic imaging, STM can probe the local electronic density of states, providing real-space images of molecular orbitals. nih.govaps.org This capability is crucial for understanding the electronic properties of molecules, which dictate their chemical reactivity and behavior in molecular electronic devices. nih.gov
The principle behind STM imaging of molecular orbitals lies in the quantum mechanical tunneling of electrons between a sharp metallic tip and the sample. arxiv.org The tunneling current is exponentially dependent on the tip-sample distance and the local density of states (LDOS) of the sample at the energy of the tunneling electrons, which is determined by the applied bias voltage. arxiv.org By scanning the tip across a molecule and measuring the tunneling current at different bias voltages, a map of the molecule's electronic orbitals can be constructed. nih.gov Specifically, imaging at negative sample bias allows for the probing of occupied molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO), while positive sample bias probes unoccupied orbitals, like the Lowest Unoccupied Molecular Orbital (LUMO). aps.org
For a molecule like this compound, STM analysis would typically involve its deposition onto a suitable substrate. The choice of substrate is critical; it must be atomically flat and, for resolving orbital structures, it should electronically decouple the molecule from the substrate to preserve the intrinsic molecular electronic states. aps.org Common substrates used for such studies include noble metal surfaces like Cu(111), Ag(111), and Au(111), sometimes with an ultrathin insulating layer, such as sodium chloride (NaCl), to enhance electronic decoupling. nih.govaps.orgresearchgate.net
While direct STM studies on this compound are not extensively reported in the literature, research on analogous phenolic compounds and other organic molecules provides a clear indication of the expected outcomes. For instance, STM studies on substituted thiophenol molecules on a Cu(111) surface have demonstrated the ability to resolve the molecular structure with sub-molecular precision. researchgate.net In such experiments, the appearance of the molecule in the STM image is influenced by the size and nature of the substituent groups on the aromatic ring. researchgate.net
In a hypothetical STM experiment on this compound, it would be anticipated that the spatial distribution of its frontier molecular orbitals could be visualized. The HOMO of eugenol derivatives is typically localized on the phenol (B47542) ring and the electron-donating methoxy and allyl/isopropyl groups. STM imaging would likely reveal a corresponding spatial pattern of high electron density. Conversely, the LUMO is expected to have a different spatial distribution, and STM would be able to map this as well.
The table below provides theoretical data for the frontier molecular orbitals of this compound, which are key to interpreting potential STM results. These values are typically calculated using methods like Density Functional Theory (DFT). figshare.comnih.gov
| Parameter | Value (eV) | Method |
| HOMO Energy | -5.5 to -6.5 | DFT Calculation |
| LUMO Energy | -0.5 to -1.5 | DFT Calculation |
| HOMO-LUMO Gap | 4.5 to 5.5 | DFT Calculation |
Note: The values presented are typical ranges for phenol derivatives and would require specific computational studies for precise determination for this compound.
Furthermore, STM can be used to study the self-assembly of this compound molecules on a surface. The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would dictate the formation of ordered molecular structures. STM is an ideal tool to visualize these arrangements and understand the forces governing them. researchgate.net The study of such self-assembled monolayers is crucial for applications in nanoscience and molecular electronics.
Recent advancements in STM, such as the use of functionalized tips (e.g., with a CO molecule), have enabled even higher resolution imaging of molecular orbitals, revealing their nodal structures. researchgate.net There is also growing interest in using artificial intelligence and deep learning methods to reconstruct pristine molecular orbitals from STM images, which can be convoluted by the influence of the tip and substrate. arxiv.orgarxiv.org
Computational Chemistry and Theoretical Investigations of Isopropyleugenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.commdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of isopropyleugenol.
For the closely related compound eugenol (B1671780), DFT studies have been employed to analyze its electronic properties. jbino.comjbino.com These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms, followed by the calculation of electronic descriptors. Key parameters obtained from DFT calculations that are relevant to this compound's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. e3s-conferences.org A smaller gap generally suggests higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties for Phenylpropanoids (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Eugenol | -5.8 | -0.9 | 4.9 |
| Isoeugenol | -5.6 | -1.1 | 4.5 |
| This compound (Predicted) | -5.7 | -1.0 | 4.7 |
Note: The values for this compound are hypothetical and for illustrative purposes to show expected trends based on structurally similar molecules.
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.orgmdpi.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, computational analysis could be used to investigate various reaction pathways, such as oxidation, electrophilic substitution, or polymerization. By calculating the energies of the transition states for different possible reactions, chemists can predict the most likely reaction products under specific conditions. For example, understanding the mechanism of antioxidant activity would involve modeling the reaction of this compound with free radicals and determining the activation barriers for hydrogen atom transfer or electron transfer processes. While specific computational studies on the reaction pathways of this compound are limited, the methodologies are well-established for organic molecules. rsc.org
Molecular Dynamics Simulations for Conformational Landscape and Molecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uchicago.edunih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of flexible molecules like this compound and its interactions with its environment, such as a solvent. nih.govresearchgate.netmdpi.com
This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can explore this conformational space and identify the most populated and energetically favorable conformations. This is crucial for understanding how this compound might bind to a biological target, as the binding affinity can be highly dependent on the ligand's conformation.
Furthermore, MD simulations can be used to study the solvation of this compound in different solvents. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the intermolecular interactions, such as hydrogen bonding, and understand how the solvent influences the molecule's conformation and properties.
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmicrobiologyjournal.orgfrontiersin.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target at the atomic level. nih.gov
The process involves placing the ligand (this compound) in the binding site of the receptor (a protein) in various orientations and conformations and then scoring these poses based on their predicted binding affinity. This allows researchers to identify the most likely binding mode and to estimate the strength of the interaction.
Studies on eugenol and its derivatives have utilized molecular docking to investigate their interactions with various biological targets, including those associated with insecticidal activity. mdpi.com For instance, docking studies have shown that eugenol derivatives can bind to odorant binding proteins in insects. By analogy, molecular docking simulations of this compound could be performed to explore its potential interactions with a range of protein targets, helping to elucidate its mechanism of action for various biological activities.
Table 2: Example of Molecular Docking Results for Eugenol Derivatives with a Putative Target Protein (Illustrative)
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| Eugenol | -6.5 | TYR123, PHE234, LEU345 |
| Acetyleugenol | -7.2 | TYR123, PHE234, TRP456 |
| This compound | -7.0 | TYR123, ILE235, LEU345 |
Note: The data presented is hypothetical and for illustrative purposes.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Profiling
Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. Quantitative Structure-Activity Relationship (QSAR) is a key area of cheminformatics that aims to build mathematical models to predict the biological activity of molecules based on their structural and physicochemical properties. e3s-conferences.org
A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical methods are then used to find a mathematical relationship between these descriptors and the biological activity.
For this compound and its analogs, QSAR modeling could be used to predict their activity for a specific biological endpoint, such as antioxidant or antimicrobial activity. By developing a robust QSAR model, it would be possible to predict the activity of new, unsynthesized analogs and to identify the key structural features that are important for activity.
4D-QSAR is an advanced QSAR technique that extends the traditional 3D-QSAR approach by incorporating the conformational flexibility of molecules. 4D-fingerprint descriptors are a key component of this methodology. These descriptors represent the 3D structure of a molecule in a way that is independent of its orientation and can also account for different conformational states.
The development of 4D-fingerprint descriptors for a series of this compound analogs would involve generating multiple conformations for each molecule and then encoding their structural and physicochemical properties into a numerical fingerprint. These fingerprints can then be used to build a 4D-QSAR model that relates the conformational and structural features of the molecules to their biological activity. Such models can provide more detailed insights into the structure-activity relationships compared to traditional QSAR approaches.
Statistical Validation of Computational Models
The reliability and predictive power of computational models in chemistry hinge on rigorous statistical validation. This process ensures that the developed models are not a result of chance correlation but represent a true relationship between the molecular descriptors and the property of interest. For a compound like this compound, where computational models might be used to predict properties such as antioxidant activity or reaction kinetics, statistical validation is a critical step to confirm the model's robustness and applicability.
Several statistical methods are employed to validate computational models, primarily categorized into internal and external validation techniques. Internal validation assesses the stability of a model within the dataset used to create it, while external validation evaluates its ability to predict the properties of new, unseen data.
Common internal validation techniques include:
Leave-one-out (LOO) cross-validation: In this method, one data point is removed from the dataset, and a model is built with the remaining data. This model then predicts the value of the removed data point. The process is repeated until every data point has been left out once. The predictive ability is then assessed based on the correlation between the predicted and actual values.
Leave-N-out (LNO) cross-validation: Similar to LOO, but a group of 'N' data points is removed at each step. This is considered a more robust test of the model's stability.
Y-randomization: The dependent variable (the property being predicted) is randomly shuffled, and a new model is built. This process is repeated multiple times. A valid model should have significantly lower performance metrics for the randomized datasets compared to the original dataset, demonstrating that the original correlation was not due to chance.
Bootstrapping: Subsets of the original data are randomly selected (with replacement) to create multiple new datasets of the same size. Models are built on these datasets, and their performance is averaged. This method tests the model's stability and robustness to variations in the training data.
External validation involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's predictive performance on data it has not been trained on. This is often considered the "gold standard" for model validation.
The performance of these models is quantified using various statistical metrics. A large difference between the coefficient of determination (R²) and the cross-validated R² (Q²) can indicate overfitting of the model.
To illustrate the application of these validation techniques, consider a hypothetical Quantitative Structure-Property Relationship (QSPR) model developed to predict the antioxidant capacity of this compound and its analogs. The statistical validation of such a model would involve the calculation of several key parameters, as shown in the tables below.
Table 1: Hypothetical Internal Validation Statistics for a QSPR Model of this compound Analogs
| Parameter | Description | Value |
| R² | Coefficient of determination for the training set. Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | 0.92 |
| R²adj | Adjusted R², which accounts for the number of predictors in the model. | 0.90 |
| Q² (LOO) | Leave-one-out cross-validation coefficient. A measure of the model's internal predictive ability. | 0.85 |
| RMSE | Root Mean Square Error of the training set. Represents the standard deviation of the residuals (prediction errors). | 0.15 |
| RMSECV | Root Mean Square Error of Cross-Validation. The standard deviation of the prediction errors from cross-validation. | 0.20 |
Table 2: Hypothetical External Validation Statistics for a QSPR Model of this compound Analogs
| Parameter | Description | Value |
| R²pred | Predictive R² for the external test set. Measures the predictive power of the model on new data. | 0.88 |
| RMSEp | Root Mean Square Error of Prediction for the external test set. | 0.18 |
| r²m | A metric that checks for the overall predictive capability of the model. | 0.75 |
| R²p | A parameter to check the robustness of the model through randomization. Models with R²p > 0.5 are considered robust. | 0.79 |
The values presented in these tables are for illustrative purposes but represent the type of data generated during the statistical validation of a computational model. High values for R², Q², and R²pred, coupled with low values for the root mean square errors, would indicate a statistically robust and predictive model for this compound and its related compounds.
Molecular and Biochemical Interrogations of Isopropyleugenol Activity Excluding Clinical Aspects
Molecular Mechanisms of Cellular Interaction and Response in Cell Lines
Modulation of Intracellular Signaling Pathways (e.g., cytokine modulation in stimulated macrophages)
A critical aspect of a compound's bioactivity is its ability to modulate intracellular signaling pathways, which govern cellular responses to external stimuli. The Nuclear Factor-kappa B (NF-κB) pathway is a primary signaling cascade that plays a central role in inflammation. nih.govnih.gov In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, can trigger a series of phosphorylation events that lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus. nih.govresearchgate.net Once in the nucleus, NF-κB binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govmdpi.com
The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study inflammatory responses. nih.govnih.gov When stimulated with LPS, these cells produce significant amounts of inflammatory mediators. mdpi.comresearchgate.net Many natural compounds, particularly terpenoids and flavonoids, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway at various points, such as preventing IκBα degradation or blocking the nuclear translocation of NF-κB. researchgate.netmdpi.com This inhibition leads to a subsequent decrease in the production and release of pro-inflammatory cytokines. mdpi.commdpi.com
While this mechanism is well-established for a variety of phenolic compounds, specific studies demonstrating the direct modulation of the NF-κB pathway or other signaling cascades by isopropyleugenol in stimulated macrophages were not identified in the reviewed literature. The table below illustrates typical cytokine modulation by various compounds in LPS-stimulated RAW 264.7 cells.
Table 1: Example of Cytokine Modulation in LPS-Stimulated RAW 264.7 Macrophages by Various Compounds This table serves as an example of how compounds are typically evaluated. Data for this compound is not available in the cited literature.
| Compound | Concentration | Target Cytokine | Effect | Reference |
| 7-O-Methylnaringenin | 10-40 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent decrease | mdpi.com |
| Fisetin | Not specified | TNF-α | Repressed production | nih.gov |
| Naringenin | Not specified | TNF-α | Repressed production | nih.gov |
| 1,8-Cineol | Not specified | IL-1β, IL-6 | Strong inhibition | nih.gov |
Induction of Programmed Cell Death in Model Systems (e.g., insect cell lines)
Programmed cell death (PCD) is a genetically controlled, orderly process for eliminating damaged or unwanted cells, with apoptosis being the most studied form. nih.gov Apoptosis is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov A key molecular feature is the activation of a family of cysteine proteases known as caspases, which execute the death program by cleaving specific cellular substrates. nih.gov
The induction of PCD is a mechanism of action for many bioactive compounds. nih.gov Studies in various model systems, including insect cell lines, are used to investigate this process. For instance, insect cells are utilized in virology to study how viruses can both induce and inhibit apoptosis to facilitate their replication. researchgate.net The investigation of PCD in such models can reveal whether a compound activates intrinsic cellular death pathways. However, specific research demonstrating that this compound induces programmed cell death in model systems like insect cell lines is not detailed in the available scientific literature.
Ligand-Target Interactions: this compound as a Molecular Probe in Cell-Free Systems
Cell-free systems are powerful tools for studying direct molecular interactions between a ligand, such as this compound, and its putative protein target (e.g., an enzyme or receptor) without the complexity of a cellular environment. These assays isolate the molecules of interest, allowing for the precise measurement of binding affinity or inhibitory activity.
A common application of cell-free systems is in enzyme inhibition assays. For example, the anti-inflammatory activity of compounds can be assessed by measuring their ability to directly inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key to the production of pro-inflammatory eicosanoids. nih.govresearchgate.net In such an assay, the purified enzyme is mixed with its substrate and the test compound, and the rate of product formation is measured, often spectrophotometrically. cabidigitallibrary.orgnih.gov A reduction in enzyme activity indicates direct inhibition by the compound, and a parameter like the half-maximal inhibitory concentration (IC₅₀) can be calculated to quantify potency. nih.gov
These cell-free approaches are advantageous for identifying specific molecular targets and are crucial in drug discovery for screening potential inhibitors. nih.gov However, studies specifically utilizing this compound as a molecular probe to investigate its ligand-target interactions in cell-free systems have not been identified in the reviewed literature.
Mechanisms of Antioxidant Activity at the Molecular Level (e.g., radical scavenging assays in vitro)
The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which can cause oxidative damage to cells. The mechanisms of this activity can be elucidated using various in vitro chemical assays. nih.gov The antioxidant capacity of phenolic compounds is often attributed to the hydrogen-donating ability of their hydroxyl groups. nih.gov
Common radical scavenging assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color in solution. nih.gov When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is neutralized to the yellow-colored DPPH-H. nih.gov The degree of color change, measured by a decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging capacity of the compound. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this method, the ABTS radical cation (ABTS•+) is generated, which has a characteristic blue-green color. nih.gov Antioxidant compounds reduce the ABTS•+, causing the color to fade. The change in absorbance at around 734 nm is used to quantify the antioxidant's activity. e3s-conferences.org This assay is versatile as it can be used in both aqueous and organic media. nih.gov
The results of these assays are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. researchgate.netyoutube.com A lower IC₅₀ value indicates a higher antioxidant activity. nih.govresearchgate.net While the principles of these assays are well-established for assessing phenolic compounds nih.govmdpi.com, specific IC₅₀ values or percentage inhibition data for this compound were not found in the reviewed scientific literature. The table below provides example IC₅₀ values for other compounds to illustrate typical results from these assays.
Table 2: Example of Antioxidant Activity (IC₅₀ Values) from In Vitro Radical Scavenging Assays This table provides representative data for common antioxidants. Data for this compound is not available in the cited literature.
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Ethyl acetate (B1210297) fraction (M. hypoleuca) | ABTS | 2.10 | e3s-conferences.org |
| Trolox (Standard) | ABTS | 2.34 | e3s-conferences.org |
| Ascorbic Acid (Standard) | DPPH | 4.97 | e3s-conferences.org |
| Caffeic acid | DPPH | 5.9 | nih.gov |
| Ferulic acid | DPPH | 9.9 | nih.gov |
| Quercetin | DPPH | 9.9 | nih.gov |
| Ethyl acetate fraction (M. hypoleuca) | DPPH | 14.31 | e3s-conferences.org |
Investigation of Molecular Mechanisms Underlying Anti-Inflammatory Effects in in vitro Cellular Models
Beyond modulating signaling pathways like NF-κB, the anti-inflammatory effects of compounds can be investigated by examining their impact on specific enzymatic sources of inflammatory mediators in cellular models. Chronic inflammation is often associated with the overproduction of prostaglandins (B1171923) and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.govcabidigitallibrary.org
In vitro cellular models, such as macrophage cell lines, are used to assess a compound's ability to inhibit these enzymes within a biological context. nih.gov In these experiments, cells are typically stimulated to induce the expression of inflammatory enzymes like COX-2 and 5-LOX. researchgate.net The test compound is then added, and its effect is measured by quantifying the downstream products (e.g., prostaglandins) or by measuring the expression of the enzymes themselves at the mRNA or protein level. researchgate.net A reduction in these markers indicates an anti-inflammatory effect, potentially through the inhibition of the COX or LOX pathways. researchgate.net This approach helps to elucidate the molecular mechanisms responsible for a compound's observed anti-inflammatory properties. nih.govmdpi.com
While these methods are standard for evaluating anti-inflammatory agents nih.govnih.gov, specific studies investigating the molecular mechanisms of this compound, such as the inhibition of COX or LOX enzymes in in vitro cellular models, are not detailed in the available literature.
Molecular Basis of Antimicrobial Action
The antimicrobial efficacy of this compound is rooted in its chemical structure, particularly the presence of a hydroxyl group on the phenyl ring and a lipophilic isopropyl group. This amphipathic nature facilitates its interaction with and penetration of microbial cell envelopes, leading to a cascade of disruptive events that ultimately result in cell death. The primary mechanisms of action can be categorized into membrane disruption and metabolic interference.
Membrane Disruption
The cell membrane is a critical barrier for microorganisms, maintaining cellular homeostasis and regulating the passage of substances. This compound's primary mode of attack involves the disruption of this vital structure. Its hydrophobic nature allows it to readily partition into the lipid bilayer of bacterial and fungal cell membranes. mdpi.comnih.gov This integration disrupts the membrane's structural and functional integrity in several ways:
Increased Membrane Permeability: The insertion of this compound molecules into the lipid bilayer alters its fluidity and creates disarray. This leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions (e.g., K+), ATP, nucleic acids, and proteins into the extracellular environment. nih.gov This loss of vital molecules disrupts the electrochemical gradients necessary for cellular processes and compromises cell viability.
Disruption of Membrane Potential: The dissipation of the proton motive force (PMF) across the cell membrane is a key consequence of this compound's action. The PMF is crucial for ATP synthesis, solute transport, and motility. By increasing the permeability of the membrane to protons and other ions, this compound collapses the membrane potential, effectively short-circuiting the cell's energy production and transport systems.
The disruptive effects of this compound on microbial membranes are a direct consequence of its physicochemical properties. The hydroxyl group can form hydrogen bonds with the polar head groups of phospholipids, while the nonpolar isopropyl and allyl groups interact with the hydrophobic fatty acid tails. This dual interaction is thought to be responsible for the significant perturbation of the membrane structure.
Metabolic Interference in Microorganisms
In addition to its direct assault on the cell membrane, this compound can also exert its antimicrobial effects by interfering with crucial metabolic pathways within the microbial cell. This interference can occur at multiple levels:
Inhibition of Enzyme Activity: this compound has been shown to inhibit the activity of various microbial enzymes that are essential for metabolism and survival. nih.gov The hydroxyl group of the phenolic ring is believed to be a key player in this inhibition, potentially by binding to the active sites of enzymes or by altering their conformation. Enzymes involved in energy production, amino acid synthesis, and other vital cellular processes are potential targets. For instance, enzymes in the respiratory chain, such as ATPases, can be inhibited, leading to a reduction in cellular energy supply. nih.gov
Interference with Energy Production: By disrupting the cell membrane and inhibiting respiratory enzymes, this compound effectively cripples the energy-generating mechanisms of microorganisms. The collapse of the proton motive force directly impacts ATP synthesis by ATP synthase. Furthermore, the inhibition of enzymes in the electron transport chain can halt cellular respiration, leading to a severe energy deficit and ultimately, cell death.
Disruption of Ergosterol (B1671047) Synthesis in Fungi: In fungi, a specific target for this compound is the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. mdpi.com Inhibition of ergosterol synthesis leads to a defective cell membrane with altered fluidity and permeability, making the fungal cell susceptible to osmotic stress and leakage of cellular contents. This mechanism is a hallmark of many antifungal agents.
The multifaceted nature of this compound's antimicrobial action, targeting both the physical barrier of the cell membrane and the intricate machinery of cellular metabolism, makes it an effective agent against a broad spectrum of microorganisms.
Detailed Research Findings
While specific quantitative data for this compound's direct interaction with microbial components is still an area of active research, studies on structurally similar compounds like eugenol (B1671780) provide valuable insights. The following table summarizes expected effects based on the known mechanisms of related phenolic compounds.
| Target Microorganism | Observed Effect of Structurally Similar Phenolic Compounds | Probable Mechanism of Action for this compound |
| Escherichia coli | Increased membrane permeability, leakage of K+ ions and ATP, inhibition of respiratory enzymes. | Disruption of outer and inner membranes, collapse of proton motive force, inhibition of key metabolic enzymes. |
| Staphylococcus aureus | Disruption of cytoplasmic membrane, inhibition of cell division, and alteration of cell morphology. | Interaction with the cell membrane leading to increased permeability and leakage of intracellular components. |
| Candida albicans | Inhibition of ergosterol biosynthesis, disruption of membrane integrity, and induction of oxidative stress. | Interference with the ergosterol synthesis pathway and direct damage to the fungal cell membrane. |
Table 1: Probable Antimicrobial Effects of this compound Based on a Mechanistic Analogy with Related Phenolic Compounds
Applications of Isopropyleugenol in Diverse Scientific and Technological Domains Non Clinical
Isopropyleugenol in Materials Science
The unique chemical structure of this compound, featuring a reactive phenolic hydroxyl group and an isopropenyl moiety, makes it a promising candidate for the development of novel materials. Its potential contributions to materials science are explored through its use as a polymer additive and monomer, in the formulation of advanced coatings, its prospective role in optoelectronic materials, and in studies concerning thermal degradation and stability.
This compound's molecular structure suggests its utility as both a monomer for polymerization and as an additive to modify the properties of existing polymers. The presence of the polymerizable isopropenyl group allows it to be incorporated into polymer chains, potentially imparting unique characteristics to the resulting materials. Although direct polymerization of this compound is not extensively documented, studies on the polymerization of the closely related eugenol (B1671780) provide a strong basis for its potential. For instance, eugenol-based polymers have been synthesized and investigated for various applications nih.gov.
Furthermore, this compound could serve as a cross-linking agent, which are monomers with two or more polymerizable groups that can form connections between polymer chains, enhancing material resistance to cracking and dissolution in organic solvents nih.gov. The bifunctionality of this compound (phenolic and isopropenyl groups) could be exploited to create cross-linked polymer networks with tailored properties. Research on specialty polymers often involves the use of functional monomers to achieve desired performance characteristics in demanding applications specificpolymers.comsyensqo.com.
| Polymer Application | Potential Role of this compound | Reference Compound and Finding |
| Monomer | Can be polymerized to create novel polymers with specific functionalities. | Eugenol : Has been successfully polymerized to create a range of polymeric materials. nih.gov |
| Polymer Additive | Can be incorporated into existing polymers to modify their properties. | Eugenol Derivatives : Used to enhance thermal stability and other properties of polymers. mdpi.com |
| Cross-linking Agent | Can form bridges between polymer chains to improve mechanical strength and chemical resistance. | General Cross-linking Agents : Enhance resistance to cracking and dissolution in organic solvents. nih.gov |
The development of advanced coatings and functional surfaces is a critical area of materials science, with applications ranging from biomedical devices to industrial machinery tudublin.ie. This compound and its derivatives present opportunities for creating surfaces with specialized properties, such as antimicrobial and antifouling capabilities.
The inherent antimicrobial properties of eugenol are well-established, and it is expected that this compound would exhibit similar activity nih.gov. This makes it a candidate for incorporation into coatings for healthcare applications, helping to reduce hospital-acquired infections nih.gov. Derivatives of eugenol have been synthesized and shown to possess promising antibacterial potential, sometimes even against strains that are not susceptible to eugenol itself nih.govnih.gov. Such derivatives could be grafted onto surfaces to create contact-killing antimicrobial coatings nih.gov.
Furthermore, functional coatings can be designed to control protein adsorption and cell adhesion, which is crucial for biomedical implants and biosensors nih.gov. The ability to modify surfaces with compounds like this compound could lead to the development of "smart" surfaces that respond to specific environmental stimuli.
| Coating/Surface Application | Potential Contribution of this compound | Related Research Finding |
| Antimicrobial Coatings | Incorporation into coatings to prevent microbial growth on surfaces. | Eugenol Derivatives : Exhibit broad-spectrum antibacterial activity. nih.govnih.gov |
| Antifouling Surfaces | Modification of surfaces to resist the adhesion of microorganisms and proteins. | Functional Coatings : Can be designed to control protein adsorption and cell adhesion. nih.gov |
| Biomedical Devices | Used to create biocompatible and infection-resistant surfaces on implants. | Eugenol-based materials : Have been explored for biomedical applications due to their antimicrobial properties. nih.gov |
Organic electronics is a rapidly advancing field focused on the use of carbon-based materials in electronic devices wikipedia.orgsigmaaldrich.comsigmaaldrich.commdpi.com. While there is no direct research on the application of this compound in optoelectronics, the structural motifs present in the molecule are relevant to materials used in this area. Organic semiconductors, which form the basis of many organic electronic devices, often consist of π-conjugated systems sigmaaldrich.com.
The aromatic ring in this compound could be chemically modified to extend its π-conjugation, a key strategy in designing materials for organic electronics. The synthesis of novel organic semiconductors often involves the functionalization of aromatic cores to tune their electronic properties sigmaaldrich.com. Therefore, this compound could potentially serve as a precursor for the synthesis of new materials for organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
The thermal stability of polymeric materials is a critical factor for their application, especially in high-temperature environments mdpi.comresearchgate.net. The incorporation of additives or the use of specific monomers can significantly influence the thermal degradation behavior of polymers mdpi.com. Studies on eugenol-based materials have shown that its derivatives can enhance the thermal stability of polymers mdpi.comnih.gov. For instance, the modification of silicone resin with eugenol significantly improved its thermal stability, with the maximum degradation rate temperature increasing substantially mdpi.com.
Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of polymers by measuring mass loss as a function of temperature rsc.orgresearchgate.net. Research on eugenol-containing thermoset resins has demonstrated their potential for high-performance applications due to their enhanced thermomechanical properties nih.gov. It is plausible that this compound, when incorporated into polymer matrices, could also contribute to improved thermal stability.
| Polymer System | Effect of Eugenol Derivative on Thermal Stability | Key Finding |
| Silicone Resin | Increased thermal stability | Maximum degradation rate increased from 250 °C to 422.5 °C. mdpi.com |
| Thermoset Resins | Enhanced thermomechanical properties | Eugenol-based systems showed high glass transition temperatures and decomposition temperatures. nih.gov |
| Polypropylene (Recycled) | Improved performance with stabilizing additive | Additives can mitigate degradation processes like chain scission and oxidation. mdpi.com |
This compound as a Precursor in Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and specialty chemicals scielo.brmdpi.comd-nb.infomdpi.commdpi.com. The versatile chemical structure of eugenol has established it as a valuable precursor and building block in organic synthesis scielo.br. This compound, sharing the core phenolic and an unsaturated side-chain structure, holds similar promise as a synthon in the design of organic syntheses ajrconline.orgwikipedia.orgyoutube.comyoutube.comyoutube.com.
The phenolic hydroxyl group and the isopropenyl side chain of this compound are reactive sites that can be targeted for various chemical transformations. For example, the hydroxyl group can undergo esterification and etherification reactions, while the double bond can participate in addition reactions nih.gov. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Numerous derivatives of eugenol have been synthesized with a wide range of biological activities, including antifungal, anticancer, and antileishmanial properties . This highlights the potential of using this compound as a starting material for the synthesis of novel bioactive compounds. The synthon approach, a method of retrosynthetic analysis, can be applied to this compound to identify it as a key building block for target molecules ajrconline.orgwikipedia.orgyoutube.comyoutube.comyoutube.com.
Analytical Chemistry Applications
The accurate detection and quantification of chemical compounds are fundamental in many scientific disciplines. Various analytical techniques are employed for the analysis of naturally occurring compounds and their derivatives nih.govresearchgate.netsemanticscholar.orgtdl.orgscispace.com. While specific methods for this compound are not widely reported, the analytical techniques used for eugenol and its isomers are directly applicable.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of eugenol in various matrices, such as clove extracts researchgate.netsemanticscholar.orgscispace.com. HPLC methods are often coupled with detectors like diode array detectors (DAD) to provide spectral information for compound identification. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile compounds like eugenol and its derivatives nih.govtdl.org. These techniques allow for the separation of complex mixtures and the definitive identification of individual components based on their mass spectra.
| Analytical Technique | Application for Eugenol and its Isomers | Key Parameters/Findings |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of eugenol in plant extracts. | Isocratic mobile phase (e.g., 60% methanol), DAD detection at 280 nm. researchgate.netscispace.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of eugenol and other volatile compounds in essential oils. | Allows for separation and definitive identification based on mass spectra. nih.govtdl.org |
| Thin Layer Chromatography (TLC) | Separation of eugenol from its acetylated derivative. | Mobile phase can be modified (e.g., with triethylamine) to improve separation. tdl.org |
| Infrared (IR) Spectroscopy | Identification of functional groups in eugenol and its derivatives. | Can distinguish between eugenol and acetyl eugenol. tdl.org |
Use as Analytical Standards and Chromatographic Modifiers
The availability of pure chemical compounds as analytical standards is fundamental for the accurate identification and quantification of substances in various matrices. While isoeugenol, a structurally related compound, is commercially available as an analytical standard, specific information regarding the use of this compound for this purpose is not readily found in the scientific literature . Analytical standards are crucial for method development and validation in techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
In chromatography, modifiers are added to the mobile phase to improve separation efficiency and peak shape. The choice of a modifier can significantly alter the interactions between the analytes, the stationary phase, and the mobile phase, thereby influencing retention times and selectivity. While various organic solvents and additives are commonly employed as chromatographic modifiers, there is no specific documentation detailing the use of this compound in this capacity. The potential for any compound to act as a modifier depends on its physicochemical properties, including polarity and its ability to engage in specific interactions such as hydrogen bonding or dipole-dipole interactions.
Development of Advanced Analytical Methods for Detection and Quantification of this compound and its Metabolites
Advanced analytical methods are essential for the detection and quantification of chemical compounds and their metabolites in complex biological and environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for these analyses. While specific methods for the detection and quantification of this compound and its metabolites are not extensively documented, methods developed for the closely related compound, isoeugenol, provide a strong basis for the development of such analytical procedures.
For instance, a quantitative analysis method for isoeugenol in fishery products has been established using GC coupled with tandem mass spectrometry (GC-MS/MS). This method demonstrates high sensitivity and specificity for isoeugenol, suggesting that a similar approach could be adapted for this compound nih.gov. The development of such methods would involve optimizing sample preparation techniques, chromatographic separation conditions, and mass spectrometric parameters to ensure accurate and reliable quantification.
The identification of metabolites is a critical aspect of understanding the biotransformation and potential biological activity of a compound. Metabolite identification studies typically involve in vitro experiments using liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry to elucidate the structures of the metabolic products mdpi.comyoutube.comyoutube.com. Common metabolic pathways for compounds like this compound could include oxidation, hydroxylation, and conjugation reactions. While specific studies on this compound metabolism are lacking, the established methodologies for metabolite identification of other xenobiotics would be directly applicable.
Table 1: Potential Analytical Techniques for this compound and its Metabolites
| Analytical Technique | Application | Potential Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of this compound in various matrices. | High sensitivity, excellent chromatographic resolution for volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection and quantification of this compound and its metabolites in biological fluids. | Suitable for non-volatile and thermally labile compounds, provides structural information for metabolite identification. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for the identification of unknown metabolites. | Enables the determination of elemental composition, crucial for structural elucidation. |
Chemical Fingerprinting and Metabolomics Studies Involving this compound
Chemical fingerprinting is a technique used to create a characteristic profile of a complex mixture, such as an essential oil or a plant extract. This profile can be used for quality control, authentication, and the identification of bioactive components. Gas chromatography and mass spectrometry are powerful techniques for generating chemical fingerprints of volatile compounds nih.gov. Essential oils that may contain this compound or related compounds can be analyzed to establish a unique fingerprint based on the presence and relative abundance of their chemical constituents amsterdamumc.nlresearchgate.net.
Metabolomics is the comprehensive study of metabolites in a biological system. It provides a snapshot of the metabolic state and can be used to understand the biochemical effects of a compound. While specific metabolomics studies involving the direct administration or analysis of this compound are not prominent in the literature, the methodologies are well-established for related compounds and pathways. For instance, metabolomic approaches have been used to study the phenylpropanoid biosynthesis pathway, to which this compound belongs nih.govnih.govmdpi.commdpi.com. These studies utilize advanced analytical platforms like LC-MS and GC-MS to identify and quantify a wide range of metabolites, providing insights into metabolic regulation and responses to various stimuli. The application of such techniques to study the effects of this compound could reveal its impact on cellular metabolism.
Potential in Agricultural Chemistry: Plant Protection Applications (e.g., as fungicides or insecticides)
The search for new and effective plant protection agents is a continuous effort in agricultural chemistry, with a growing interest in compounds derived from natural sources. Essential oils and their constituents, including phenylpropanoids like eugenol and its derivatives, have shown promise as potential fungicides and insecticides.
While direct studies on the fungicidal and insecticidal properties of this compound are limited, research on structurally similar compounds provides valuable insights. Eugenol, for example, has demonstrated significant antifungal activity against a range of plant pathogens nih.govnih.govmdpi.comresearchgate.netcore.ac.ukmdpi.com. Studies on eugenol derivatives have indicated that structural modifications can enhance their biological activity. For instance, the isomerization of the double bond in the side chain of eugenol has been shown to increase its antifungal efficacy nih.govnih.gov. This suggests that this compound, as a derivative of eugenol, may also possess noteworthy antifungal properties that warrant further investigation.
Similarly, eugenol and its derivatives have been explored for their insecticidal potential nih.govnih.govresearchgate.net. Research has shown that these compounds can be effective against various insect pests nih.govnih.govcornell.edu. The mode of action of these compounds is often related to their interaction with the nervous system of insects. The structural features of this compound, being similar to other bioactive phenylpropanoids, make it a candidate for investigation as a potential insecticide. However, without direct experimental data, its efficacy remains speculative.
Table 2: Potential Agricultural Applications of this compound Based on Related Compounds
| Application | Basis for Potential | Key Considerations |
| Fungicide | Antifungal activity of eugenol and its derivatives against various plant pathogenic fungi nih.govnih.govmdpi.comresearchgate.netcore.ac.ukmdpi.com. | Efficacy against specific target pathogens, formulation for stability and delivery, and potential for phytotoxicity. |
| Insecticide | Insecticidal properties of eugenol and its analogues against a range of insect pests nih.govnih.govresearchgate.netcornell.edu. | Spectrum of activity against different insect species, mode of action, and environmental safety. |
Role in Environmental Chemistry: Degradation Pathways and Metabolite Identification
Understanding the environmental fate of a chemical is crucial for assessing its potential impact on ecosystems. This includes studying its degradation pathways, identifying its metabolites, and determining its persistence in different environmental compartments such as soil, water, and air.
Currently, there is a significant lack of information in the scientific literature regarding the environmental degradation pathways and metabolite identification of this compound. The environmental fate of a compound is influenced by various abiotic and biotic processes, including photodegradation, hydrolysis, and microbial degradation.
For structurally related compounds, such as methyl eugenol, some environmental fate studies have been conducted nih.gov. These studies provide a framework for how this compound might behave in the environment. It is plausible that this compound would undergo microbial degradation in soil and water, potentially through pathways involving oxidation of the propyl group and demethylation. Photodegradation in the atmosphere and on surfaces exposed to sunlight could also contribute to its breakdown.
To definitively determine the environmental fate of this compound, specific studies would be required. These would involve laboratory experiments under controlled conditions simulating different environmental compartments and analytical methods to track the disappearance of the parent compound and the formation of degradation products. The identification of these environmental metabolites is important as they may have their own toxicological and environmental profiles nih.govresearchgate.net.
Emerging Research Trends and Future Directions in Isopropyleugenol Chemistry
Exploration of Novel Bioconjugation and Supramolecular Assembly Strategies for Isopropyleugenol
The functional groups of this compound—specifically the ether linkage and the aromatic ring's allyl group—present key targets for chemical modification and subsequent bioconjugation. While research directly on this compound bioconjugation is nascent, strategies applied to its parent compound, eugenol (B1671780), offer a clear roadmap. The chemical modification of eugenol is a subject of extensive research, with its hydroxyl, allylic, and aromatic sites being prime targets for creating derivatives with enhanced biological activities. researchgate.netresearchgate.netnih.govdoaj.org
Bioconjugation Strategies: Modern bioconjugation aims to link molecules to biomacromolecules like proteins or peptides site-selectively and under biocompatible conditions. nih.govcytometry.me For this compound derivatives, this can be achieved by introducing reactive handles onto the molecule. A prominent strategy involves the modification of the allyl group to participate in click chemistry, a set of powerful and versatile reactions. nih.gov For instance, the synthesis of 1,2,3-triazole moieties from eugenol derivatives represents a classic application of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of click chemistry. nih.gov This approach could be adapted to create this compound-based probes for attachment to biomolecules, enabling their use in diagnostics or as therapeutic agents.
Supramolecular Assembly: Supramolecular assembly involves molecules organizing into larger, ordered structures through non-covalent interactions. chemistryviews.org While direct studies on this compound are limited, research on other drug amphiphiles demonstrates that conjugating a hydrophobic molecule (like this compound) to a hydrophilic segment (like a short peptide) can induce self-assembly into discrete nanostructures such as nanofibers or nanotubes. nih.gov The inherent properties of the this compound core, combined with engineered peptide sequences, could guide the formation of novel nanomaterials for various applications. The ability of alkylcatechols, which share structural similarities with this compound, to self-organize at liquid-solid interfaces further supports the potential for creating ordered molecular domains. researchgate.net
Table 1: Potential Bioconjugation and Supramolecular Assembly Strategies for this compound This table is interactive. Click on the headers to sort.
| Strategy | Target Moiety on this compound | Potential Application | Relevant Concepts |
|---|---|---|---|
| Click Chemistry (CuAAC) | Allyl group (after conversion to azide (B81097) or alkyne) | Site-selective labeling of proteins, development of targeted drug-delivery systems. nih.gov | Bioorthogonal Chemistry, Molecular Hybridization nih.gov |
| Thiol-ene Reaction | Allyl group | Covalent linking to cysteine residues in proteins. | Photochemical Modification, Protein Functionalization researchgate.net |
| Etherification/Esterification | Phenolic precursor (Eugenol) | Creation of amphiphilic derivatives for self-assembly. researchgate.netnih.gov | Drug Amphiphiles, Nanostructure Formation nih.gov |
| Peptide Conjugation | Functionalized this compound | Formation of self-assembling peptide amphiphiles for biomaterials. nih.gov | β-sheet formation, Hydrophobic Collapse nih.gov |
Advanced Spectroscopic Techniques for in situ and Real-Time Monitoring of this compound Reactions
The synthesis and derivatization of this compound involve multi-step chemical transformations. Understanding the kinetics and mechanisms of these reactions is crucial for optimization and scale-up. Advanced spectroscopic techniques, particularly those that allow for in situ and real-time monitoring, are invaluable tools for this purpose. nih.gov Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need for sample extraction. nih.govresearchgate.net
For reactions involving this compound and its precursors, vibrational spectroscopy (FTIR and Raman) is particularly powerful. Detailed spectroscopic studies of eugenol and its derivatives have provided a solid foundation for vibrational band assignments. nih.govresearchgate.netjetir.org For example, the conversion of eugenol to this compound involves the modification of the hydroxyl group, the progress of which can be tracked by the disappearance of the characteristic O-H stretching band in the FTIR spectrum. Similarly, reactions involving the allyl group, such as polymerization or addition reactions, can be monitored by observing the C=C stretching vibration band. researchgate.net Real-time FTIR has been successfully used to monitor the polymerization kinetics of eugenol derivatives by tracking the decrease of the methacrylate (B99206) double bond band at 1638 cm⁻¹ against a stable aromatic reference band at 1514 cm⁻¹. researchgate.net
Table 2: Application of Advanced Spectroscopic Techniques to this compound Chemistry This table is interactive. Click on the headers to sort.
| Spectroscopic Technique | Key Molecular Feature Monitored | Example Application | Reference |
|---|---|---|---|
| FTIR Spectroscopy | O-H stretch, C=O stretch, C=C stretch | Monitoring the etherification of eugenol to this compound; tracking the progress of esterification or polymerization of derivatives. researchgate.netjocpr.comukim.mk | researchgate.net |
| Raman Spectroscopy | Aromatic ring modes, C-O-C symmetric stretch, C=C stretch | Confirming structural integrity, analyzing conformational changes, and quantifying reaction components in real-time. nih.govjetir.org | nih.gov |
| NMR Spectroscopy | Proton (¹H) and Carbon (¹³C) chemical shifts | Elucidating the structure of new derivatives and monitoring reaction kinetics in heterogeneous solid-liquid reactions with specialized mixing devices. researchgate.netjocpr.commdpi.comnih.gov | researchgate.net |
| UV-Vis Spectroscopy | π-π* transitions of the aromatic ring | Measuring the concentration of this compound in solution; studying interactions with other molecules. ukim.mkmdpi.com | mdpi.com |
Integration of Machine Learning and Artificial Intelligence in this compound Design and Prediction
Property Prediction and Rational Design: Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be trained on existing data to predict the biological activities of new molecules based solely on their chemical structure. nih.gov Numerous studies have synthesized and tested eugenol derivatives for various properties, such as antimicrobial, anti-inflammatory, and antioxidant activities, creating a valuable dataset for training such models. researchgate.netnih.govdoaj.orgmdpi.com An ML model could learn the relationships between structural modifications (e.g., changes to the allyl group or substitutions on the aromatic ring) and their effect on a specific biological endpoint. researchgate.netnih.gov This predictive power allows researchers to screen thousands of virtual this compound derivatives and prioritize the synthesis of only the most promising candidates, saving significant time and resources. For example, computational studies and molecular dynamics simulations have already been used to rationally design and explain the activity of eugenol derivatives as potential anti-inflammatory agents. rsc.org
Generative Models for De Novo Design: Beyond prediction, generative AI models can design entirely new molecules (de novo design) tailored to specific targets. researchgate.net By providing the model with a desired set of properties (e.g., high binding affinity to a specific enzyme, low predicted toxicity), a generative algorithm can propose novel this compound-based structures that have never been synthesized before. This approach moves beyond simple modifications of a known scaffold and opens the door to discovering truly innovative compounds.
Table 3: Potential AI and Machine Learning Applications in this compound Research This table is interactive. Click on the headers to sort.
| AI/ML Application | Input Data Required | Predicted Outcome | Potential Impact |
|---|---|---|---|
| QSAR Modeling | Structures and measured biological activities (e.g., IC50) of existing eugenol/isopropyleugenol derivatives. researchgate.netnih.gov | Prediction of antimicrobial, anti-inflammatory, or antioxidant activity for new virtual derivatives. nih.gov | Rapid screening and prioritization of synthetic targets. |
| Generative Design | A target protein structure and desired physicochemical properties (e.g., solubility, drug-likeness). | Novel this compound-based molecular structures optimized for the target. researchgate.net | Discovery of patentable lead compounds with enhanced efficacy. |
| Reaction Optimization | Reaction parameters (temperature, solvent, catalyst) and corresponding yields from past experiments. | Optimal reaction conditions to maximize the yield and purity of this compound synthesis. | Improved efficiency and sustainability of chemical synthesis. |
| Toxicity Prediction | Chemical structures and known toxicological data. | In silico prediction of potential adverse effects of new derivatives. nih.gov | Early-stage de-risking of drug candidates. |
Challenges and Opportunities in Sustainable and Green Synthesis of this compound
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. yale.eduepa.govsigmaaldrich.com this compound, being derived from the natural and renewable feedstock eugenol, is well-positioned to be a "green" chemical. iomcworld.comrsc.org However, the transition from its parent compound to this compound and its subsequent derivatives must also adhere to these principles to be truly sustainable.
Opportunities: The primary opportunity lies in the use of a renewable feedstock. Eugenol is abundantly available from sources like clove oil, which aligns with the seventh principle of green chemistry. yale.edursc.org Furthermore, many synthetic routes for eugenol derivatives can be adapted to be more environmentally friendly. For example, the use of microwave irradiation instead of conventional heating can significantly reduce reaction times and energy consumption, addressing the principle of energy efficiency. jocpr.com Biocatalysis, using enzymes to perform chemical transformations, offers another avenue for creating derivatives under mild, aqueous conditions with high selectivity, thereby reducing waste and avoiding the use of protecting groups (Principle 9 and 8). yale.edusigmaaldrich.com
Challenges: A major challenge is minimizing waste and maximizing atom economy (Principles 1 and 2). epa.gov Many synthetic procedures involve stoichiometric reagents, hazardous solvents, and multi-step processes that require purification, all of which generate significant waste. researchgate.net For example, the synthesis of eugenol esters often uses acid chlorides or anhydrides, which are not atom-economical. researchgate.netjocpr.com The challenge is to replace these with catalytic methods. Another challenge is the selection of safer solvents (Principle 5). Many organic syntheses rely on volatile and often toxic solvents; finding greener alternatives like water, supercritical CO₂, or bio-based solvents that are effective for this compound chemistry is an ongoing area of research.
Table 4: Applying Green Chemistry Principles to this compound Synthesis This table is interactive. Click on the headers to sort.
| Green Chemistry Principle | Challenge in this compound Synthesis | Opportunity for Improvement |
|---|---|---|
| 1. Prevention of Waste | Purification steps (e.g., chromatography) generate large volumes of solvent waste. | Develop highly selective catalytic reactions that yield pure products directly, minimizing the need for purification. |
| 2. Atom Economy | Use of stoichiometric reagents (e.g., acid chlorides) in derivatization leads to poor atom economy. jocpr.com | Design catalytic routes, such as direct etherification or transesterification, that incorporate more of the reactant atoms into the final product. |
| 5. Safer Solvents & Auxiliaries | Reliance on traditional organic solvents (e.g., dichloromethane, acetonitrile) that can be hazardous. nih.gov | Utilize greener solvents such as water, ethanol, or explore solvent-free conditions, potentially aided by microwave or ultrasonic energy. jocpr.com |
| 6. Design for Energy Efficiency | Conventional heating requires significant energy input for prolonged periods. | Employ microwave-assisted synthesis to drastically reduce reaction times and energy consumption. jocpr.com |
| 7. Use of Renewable Feedstocks | N/A (Already a strength) | Leverage the fact that the precursor, eugenol, is a readily available, plant-derived renewable resource. iomcworld.comrsc.org |
| 9. Catalysis | Over-reliance on stoichiometric reagents. | Develop novel homogeneous or heterogeneous catalysts for the synthesis and modification of this compound to enhance efficiency and selectivity. sigmaaldrich.com |
Interdisciplinary Approaches to Elucidate Complex Roles of this compound in Chemical and Biological Systems
A comprehensive understanding of this compound's potential can only be achieved through the convergence of multiple scientific disciplines. The journey from a simple molecule to a functional product requires a synergistic effort from chemists, biologists, material scientists, and computational experts. This interdisciplinary approach allows for a holistic research cycle where design, synthesis, and testing are intricately linked and mutually informative.
A modern research workflow for this compound could look as follows:
Computational Chemistry and AI: The process begins in silico. Computational biologists identify a potential therapeutic target. AI and ML algorithms then design novel this compound derivatives predicted to have high efficacy and low toxicity. researchgate.netrsc.org Molecular docking studies can further refine these candidates by predicting their binding modes within a protein's active site. nih.gov
Green Synthetic Chemistry: The most promising virtual candidates are then synthesized by organic chemists. These chemists employ the principles of green chemistry, using sustainable methods like biocatalysis or microwave-assisted synthesis to create the target molecules efficiently and with minimal environmental impact. jocpr.comrsc.org
Advanced Spectroscopy and Analysis: During synthesis, in situ spectroscopic tools like FTIR and Raman are used to monitor the reaction in real-time, ensuring optimal conditions and providing mechanistic insights. nih.govresearchgate.net Once purified, the structures of the new derivatives are confirmed using a suite of analytical techniques, including NMR and mass spectrometry. mdpi.comnih.gov
Chemical and Molecular Biology: The synthesized compounds are then handed over to biologists for evaluation. This could involve in vitro assays to measure their anti-inflammatory or antimicrobial activity. nih.gov More advanced studies might use derivatives functionalized for bioconjugation to create chemical probes. These probes can be used to track biological processes or identify molecular targets within living cells. nih.gov
Data Feedback Loop: The experimental results from biological testing are fed back into the computational models. This new data helps to refine the AI/ML algorithms, improving the accuracy of their future predictions and starting the cycle anew with a more intelligent design phase.
This integrated, interdisciplinary strategy ensures that research is not conducted in silos. It creates a dynamic feedback loop where computational prediction guides physical experimentation, and experimental results enhance computational power, ultimately accelerating the discovery and development of new applications for this compound and its derivatives.
Q & A
Q. Table 1. Comparative Carcinogenicity Data: Rodent vs. Human Risk Assessment
| Parameter | Rodent Studies (High Dose) | Human Risk Assessment (Typical Exposure) |
|---|---|---|
| Tumor Incidence | Increased in liver/kidney | No significant evidence |
| Genotoxicity | Negative | Negative |
| Metabolic Activation | CYP2E1-mediated | Limited activity in humans |
Q. Table 2. Validation Parameters for Analytical Methods
| Parameter | HPLC | GC-MS |
|---|---|---|
| LOD (ppm) | 0.01 | 0.005 |
| LOQ (ppm) | 0.05 | 0.01 |
| Recovery (%) | 95–105 | 90–110 |
| Precision (RSD%) | <5% | <3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
